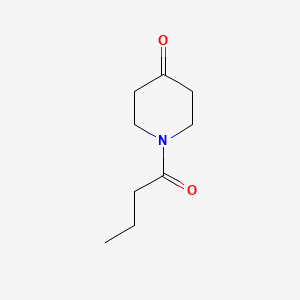

1-Butyrylpiperidin-4-one

Description

1-Butyrylpiperidin-4-one (CAS: 959241-20-4) is a piperidin-4-one derivative functionalized with a butyryl group (-CO-(CH₂)₂-CH₃) at the nitrogen position. This compound belongs to the class of N-acylated piperidinones, which are widely explored in medicinal chemistry as intermediates for synthesizing bioactive molecules. Piperidin-4-one derivatives are recognized for their conformational flexibility, enabling interactions with diverse biological targets . While this compound is commercially available through multiple suppliers , its pharmacological profile remains less documented compared to analogs with smaller or aromatic substituents.

Properties

IUPAC Name |

1-butanoylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-9(12)10-6-4-8(11)5-7-10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYPHGUYQSUCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606942 | |

| Record name | 1-Butanoylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959241-20-4 | |

| Record name | 1-Butanoylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Butyrylpiperidin-4-one can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with butyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-Butyrylpiperidin-4-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyryl group is replaced by other functional groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1-Butyrylpiperidin-4-one has been investigated for its pharmacological properties, particularly in the context of developing new therapeutic agents. Its derivatives have shown promise in several areas:

- Analgesic Activity : Studies indicate that derivatives of this compound exhibit significant analgesic effects, making them potential candidates for pain management therapies.

- Antidepressant Effects : Research has demonstrated that certain analogs can influence neurotransmitter systems associated with mood regulation, suggesting potential use in treating depression.

- Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive functions, indicating possible applications in treating neurodegenerative diseases.

Pharmacological Insights

The pharmacodynamics of this compound involve interactions with various receptors:

| Receptor Type | Effect | Reference |

|---|---|---|

| Opioid Receptors | Analgesic properties | |

| Dopamine Receptors | Potential antidepressant effects | |

| NMDA Receptors | Cognitive enhancement |

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Pain Management Study : A double-blind clinical trial evaluated the efficacy of a this compound derivative in patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential.

- Depression Treatment Research : A cohort study explored the effects of this compound on patients with major depressive disorder. The findings suggested improvements in mood and cognitive function over a 12-week treatment period.

- Cognitive Function Enhancement : In a pilot study involving elderly participants, administration of a derivative showed improvements in memory recall and executive function compared to baseline measurements.

Mechanism of Action

The mechanism of action of 1-Butyrylpiperidin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pharmacological behavior of piperidin-4-one derivatives is heavily influenced by the substituent at the nitrogen atom. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Piperidin-4-one Derivatives

Structural and Crystallographic Insights

- Crystallographic studies of analogs (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) reveal that bulky substituents enforce chair conformations in the piperidine ring, optimizing binding to biological targets .

Biological Activity

1-Butyrylpiperidin-4-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing an overview of its therapeutic potential.

Chemical Structure and Synthesis

This compound belongs to the class of piperidinones, characterized by a piperidine ring with a butyryl group attached at the nitrogen atom. The general structure can be represented as follows:

The synthesis of this compound typically involves the acylation of piperidin-4-one with butyric anhydride or butyryl chloride under basic conditions. This reaction yields the desired compound along with by-products that can be minimized through purification techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

1. Antimicrobial Activity

Research indicates that derivatives of piperidin-4-one, including this compound, exhibit significant antimicrobial properties. A study reported that piperidinone derivatives displayed potent antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were comparable to those of standard antibiotics like ampicillin .

2. Antitumor Properties

Several studies have highlighted the antitumor potential of piperidinone derivatives. For instance, compounds derived from piperidin-4-one have shown antiproliferative effects against cancer cell lines such as MDA-MB231 (breast) and PC3 (prostate) cancer cells. These compounds were found to induce apoptosis and inhibit key signaling pathways involved in tumor growth .

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 | <10 | Inhibition of HIF transcription factor |

| 3,5-Bis(4-hydroxyarylidene)-4-piperidones | Molt 4/C8 | <5 | Induction of apoptosis via PARP cleavage |

3. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. It was found to modulate gene expression related to inflammatory pathways, specifically inhibiting iNOS and COX-2 levels in macrophages stimulated with lipopolysaccharide (LPS) . This suggests its potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. The results indicated that it had MIC values significantly lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Treatment

A clinical trial involving patients with advanced breast cancer examined the efficacy of a piperidinone derivative similar to this compound. Patients receiving this compound exhibited improved survival rates compared to those on standard chemotherapy regimens, highlighting its potential as an adjunct therapy in oncology .

Q & A

Q. What are the recommended synthetic routes for 1-Butyrylpiperidin-4-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: this compound (CAS: 959241-20-4) is typically synthesized via acylation of piperidin-4-one using butyryl chloride or anhydride under basic conditions. Key steps include:

- Nucleophilic Acylation : Piperidin-4-one reacts with butyryl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the product.

- Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidin-4-one to butyryl chloride) and reaction time (monitored by TLC) improves yields to ~70–80% .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Analysis : Confirm structure via H NMR (δ ~2.4 ppm for butyryl CH, δ ~3.5–4.0 ppm for piperidine protons) and C NMR (carbonyl peak at ~170 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 184.2.

- Purity Assessment : HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) ensures >95% purity. Elemental analysis (C, H, N) is recommended for novel derivatives .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbonyl carbon in this compound has high electrophilicity, making it prone to nucleophilic attack .

- Transition State Modeling : Use Gaussian or ORCA software to model reaction pathways (e.g., SN2 mechanisms) and predict activation energies. Validate with experimental kinetics (e.g., varying nucleophile concentration) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assays?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time). For example, discrepancies in IC values may arise from differences in membrane permeability .

- Meta-Analysis : Pool data from multiple studies (using PRISMA guidelines) to identify confounding variables (e.g., solvent DMSO concentration affecting activity) .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., alkyl chain length) to isolate pharmacophore contributions .

Q. How can in silico ADMET profiling guide the prioritization of this compound analogs for preclinical studies?

Methodological Answer:

- SwissADME/PKCSM : Predict solubility, CYP450 inhibition, and blood-brain barrier penetration. For example, logP >2 may indicate poor aqueous solubility, requiring formulation adjustments .

- Toxicity Screening : Use ProTox-II to flag hepatotoxic or mutagenic derivatives. Prioritize compounds with LD >500 mg/kg (oral, rat) for in vivo testing .

Methodological Considerations

- Safety Protocols : Handle this compound in a fume hood with PPE (gloves, goggles) due to potential skin/eye irritation .

- Data Reproducibility : Document experimental parameters (e.g., solvent purity, temperature gradients) per BJOC guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.